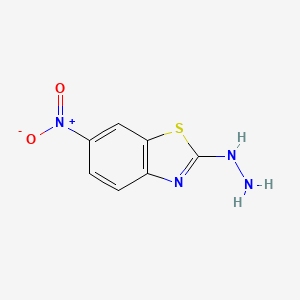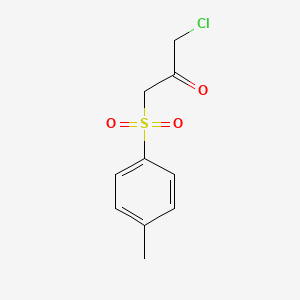
2-(Methoxymethyl)piperidine
Übersicht
Beschreibung
2-(Methoxymethyl)piperidine (2-MMP) is an organic compound belonging to the piperidine class of compounds. It is a colorless, water-soluble liquid with a characteristic pungent odor. 2-MMP is a versatile organic compound, and has been widely used in scientific research, laboratory experiments, and synthetic organic chemistry.
Wissenschaftliche Forschungsanwendungen
Analytical Toxicology and Forensic Studies : 2-Methoxydiphenidine, a derivative of 2-(Methoxymethyl)piperidine, has been studied in the context of forensic toxicology. This research chemical, also known as MXP, was identified in post-mortem blood and urine in cases of fatalities. The study detailed the detection and characterization of various metabolites of MXP, providing valuable insights for analytical toxicologists (Elliott et al., 2015).
Pharmacology and Psychoactive Effects : Research has been conducted to understand the pharmacological, chemical, and psychoactive effects of Methoxphenidine (2-MXP), a structural analog of this compound. This study aimed to provide a comprehensive overview of the compound's effects and potential recreational use (Orsolini et al., 2015).
Electrochemical Synthesis : A study on 2-substituted piperidines, including this compound derivatives, explored their electrochemical anodic methoxylation. This research has implications for the synthesis of N-protected eneamides, which are useful building blocks for various synthetic transformations (Bodmann et al., 2006).
Drug Synthesis and Biological Evaluation : Piperidines, including this compound derivatives, have been synthesized and evaluated as dopamine transporter inhibitors, contributing to the understanding of their pharmacological properties and potential therapeutic applications (Lapa et al., 2019).
Synthetic Chemistry and Biological Activities : The synthesis of 2-substituted piperidines has been a focus of research to understand their potential biological activities. Enantiomerically pure 2-substituted piperidines have been synthesized, providing insights into their stereochemical properties and potential applications (Wanner et al., 1991).
Wirkmechanismus
Target of Action
Piperidine, a structural component of 2-(methoxymethyl)piperidine, is known to interact with various targets in the body
Mode of Action
Piperidine and its derivatives have been reported to exhibit a variety of pharmacological effects, including antioxidant, anti-inflammatory, and bioavailability-enhancing abilities . These properties suggest that this compound may interact with its targets to modulate these physiological processes.
Biochemical Pathways
Piperidine and its derivatives have been associated with various physiological and pharmacological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
Piperidine and its derivatives are known to exhibit good bioavailability, suggesting that this compound may also have favorable adme properties .
Result of Action
Piperidine and its derivatives have been reported to exhibit a variety of pharmacological effects, including antioxidant, anti-inflammatory, and bioavailability-enhancing abilities . These properties suggest that this compound may exert similar effects at the molecular and cellular levels.
Action Environment
It is known that environmental factors such as temperature, ph, and the presence of other substances can affect the stability and efficacy of many chemical compounds .
Safety and Hazards
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the therapeutic potential of 2-(Methoxymethyl)piperidine and other piperidine derivatives.
Biochemische Analyse
Biochemical Properties
2-(Methoxymethyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 monooxygenases, which are involved in the oxidative metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of hydroxylated metabolites, which are crucial for the compound’s biotransformation and elimination from the body .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain kinases and phosphatases, leading to alterations in signal transduction pathways. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of its interaction. For example, this compound can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, thereby enhancing cholinergic signaling . Additionally, the compound can induce changes in gene expression by binding to transcription factors and modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or elevated temperatures . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and neuroprotection. At higher doses, this compound can induce toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes oxidative metabolism, leading to the formation of hydroxylated metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The interaction of this compound with metabolic enzymes can also influence metabolic flux and alter the levels of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as organic cation transporters (OCTs) and multidrug resistance proteins (MRPs) . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects . The localization of this compound within these organelles can impact its activity and function, contributing to its overall cellular effects.
Eigenschaften
IUPAC Name |
2-(methoxymethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-6-7-4-2-3-5-8-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPHVNKZLOQXAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399201 | |
| Record name | 2-(methoxymethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104678-13-9 | |
| Record name | 2-(methoxymethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-[4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]acetate](/img/structure/B1308308.png)









![2-[(4-Nitrophenyl)sulfanyl]pyridine](/img/structure/B1308342.png)

